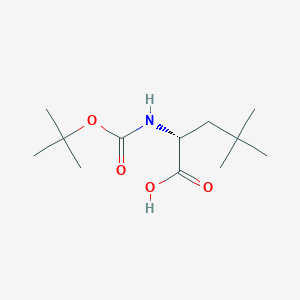

Boc-beta-t-butyl-d-alanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427333 | |

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112695-98-4 | |

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Role of Boc-beta-t-butyl-d-alanine in the Synthesis of Biologically Active Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-beta-t-butyl-d-alanine is a synthetically derived amino acid analogue that serves as a valuable building block in the field of peptide chemistry and drug discovery. Its "mechanism of action" is not defined by a direct interaction with biological systems, but rather by the profound influence its incorporation has on the physicochemical and pharmacological properties of a peptide. This technical guide elucidates the multifaceted role of this compound, detailing how its constituent parts—the Boc protecting group, the β-alanine backbone, the D-chiral configuration, and the sterically demanding tert-butyl side chain—collectively contribute to the development of novel peptide therapeutics with enhanced stability, conformational rigidity, and biological activity. This document provides a comprehensive overview of its application in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and the structural implications for peptide design.

Introduction: A Tool for Peptide Engineering

This compound is not known to possess intrinsic biological activity. Instead, its utility lies in its strategic incorporation into peptide sequences to modulate their properties. The unique structural features of this amino acid analogue offer medicinal chemists a powerful tool to address common challenges in peptide drug development, such as poor metabolic stability and conformational flexibility.

The primary applications of this compound in pharmaceutical research and development include:

-

Enhancing Proteolytic Stability: The D-configuration and the β-amino acid structure render peptides more resistant to degradation by endogenous proteases.[1][2][3]

-

Inducing Specific Secondary Structures: The steric bulk of the tert-butyl group can restrict the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures like turns and helices.[4][5]

-

Modulating Receptor Binding and Activity: By altering the peptide's shape and the spatial orientation of its side chains, the incorporation of this amino acid can fine-tune the binding affinity and efficacy of the peptide for its biological target.[4]

The Multifaceted "Mechanism of Action" as a Synthetic Building Block

The overall influence of this compound on a peptide's biological activity can be dissected by examining the contribution of each of its structural components.

The Role of the Boc (tert-butyloxycarbonyl) Protecting Group

The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS).[][7] Its function is to temporarily block the N-terminal amine of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[8]

Key Characteristics of the Boc Group:

-

Acid Lability: The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which allows for the selective deprotection of the N-terminus without cleaving the growing peptide from the solid support resin.[7][9][10]

-

Stability to Basic and Nucleophilic Conditions: This orthogonality allows for the use of a wide range of coupling reagents and side-chain protecting groups that are stable under the acidic conditions used for Boc removal.[8]

The workflow for the utilization of the Boc group in SPPS is a cyclical process of deprotection, neutralization, and coupling.

References

- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

The Guardian of the Amine: A Technical Guide to the Discovery and History of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis, transforming it from a complex art into a systematic and automatable science. This technical guide delves into the discovery and history of Boc-protected amino acids, providing a comprehensive resource on their synthesis, application, and the quantitative data that underpins their enduring legacy in research and drug development.

A Historical Breakthrough: The Genesis of Boc Protection

The story of Boc-protected amino acids begins in the late 1950s, a period of intense research in peptide chemistry. The primary challenge was the selective formation of peptide bonds without unintended reactions at the N-terminus of the amino acids.

In 1957, Louis A. Carpino first introduced the tert-butoxycarbonyl (Boc) group as a novel N-protecting group for amines.[1][2] His work demonstrated that the Boc group was stable under basic and neutral conditions but could be readily cleaved by mild acidic treatment, a property that would prove immensely valuable.[1][2] This acid lability offered a significant advantage over other protecting groups of the era, which often required harsh conditions for removal that could damage the growing peptide chain.

The true potential of the Boc group was fully realized with the pioneering work of Bruce Merrifield in the early 1960s. Merrifield was developing a groundbreaking technique he termed "Solid-Phase Peptide Synthesis" (SPPS), for which he would later be awarded the Nobel Prize in Chemistry in 1984.[3][4][5][6] In his seminal 1963 paper published in the Journal of the American Chemical Society, Merrifield described the synthesis of a tetrapeptide, L-leucyl-L-alanyl-glycyl-L-valine, using the Boc group for the temporary protection of the α-amino group of the amino acids attached to a solid polymeric support.[3][4][5][6] This combination of Boc protection and a solid support streamlined the synthesis process, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing, thereby dramatically increasing efficiency and yield.[5][6][7]

The Chemistry of Boc Protection and Deprotection

The efficacy of the Boc group lies in its unique chemical properties. It is introduced to the amino group of an amino acid through a nucleophilic attack on di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base.

The deprotection of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Below are diagrams illustrating the chemical mechanisms for the protection and deprotection of an amino acid with the Boc group.

Experimental Protocols

General Procedure for the Synthesis of Boc-Amino Acids

The following is a generalized protocol for the synthesis of a Boc-protected amino acid, exemplified by the preparation of Boc-L-Phenylalanine.[8]

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

tert-Butyl alcohol

-

Water

-

Pentane (B18724) or Hexane

-

Ethyl ether or Ethyl acetate

-

Potassium hydrogen sulfate (B86663) (KHSO₄) solution

Procedure:

-

Dissolve the amino acid (e.g., L-phenylalanine) in an aqueous solution of a base (e.g., NaOH) and an organic co-solvent (e.g., tert-butyl alcohol).[8]

-

To the stirred solution, add di-tert-butyl dicarbonate dropwise.[8] An exothermic reaction may be observed.

-

Continue stirring the reaction mixture overnight at room temperature to ensure completion.

-

Extract the reaction mixture with an organic solvent like pentane to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 1-2 with a cold solution of KHSO₄. This will precipitate the Boc-amino acid.[8]

-

Extract the acidified aqueous layer with ethyl ether or ethyl acetate.[8]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Boc-amino acid.

-

Recrystallize the product from a suitable solvent system (e.g., hexane) to obtain the pure Boc-amino acid.[8]

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS cycle involves a series of repetitive steps to elongate the peptide chain on a solid support.

References

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanpeptidesociety.org [americanpeptidesociety.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. 20.210.105.67 [20.210.105.67]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Boc-L-3-amino-4,4-dimethylpentanoic acid (Boc-beta-t-butyl-d-alanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Boc-beta-t-butyl-d-alanine, a valuable building block in peptide synthesis and drug discovery. Its sterically hindered beta-amino acid structure offers unique conformational constraints, making it a key component in the design of peptidomimetics and other complex organic molecules.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 112695-98-4 | [1] |

| Molecular Formula | C12H23NO4 | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are critical for reproducible research. While specific, step-by-step laboratory procedures are proprietary or published within subscription-based scientific literature not accessible through general web searches, a general workflow for its use in solid-phase peptide synthesis (SPPS) can be outlined.

General Workflow for Incorporation of this compound in SPPS:

A generalized workflow for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS) is depicted below. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.

Signaling Pathways & Applications

Boc-protected amino acids, such as this compound, are fundamental reagents in the field of peptide chemistry. While this specific compound does not directly participate in signaling pathways, it is a crucial component for synthesizing custom peptides that are used to probe and modulate a wide array of biological signaling cascades.

The incorporation of the bulky tert-butyl group can introduce conformational rigidity and steric hindrance into a peptide backbone. This is a key strategy in drug design to:

-

Enhance Proteolytic Stability: The bulky side chain can shield the peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulate Receptor Binding: The fixed conformation can lead to higher binding affinity and selectivity for a specific receptor or enzyme target.

-

Improve Pharmacokinetic Properties: By fine-tuning the lipophilicity and metabolic stability, the overall drug-like properties of a peptide can be optimized.

Logical Relationship for Peptide Design:

The following diagram illustrates the logical considerations for utilizing this compound in the design of a bioactive peptide.

References

Solubility Profile of Boc-beta-t-butyl-d-alanine in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-beta-t-butyl-d-alanine, a key building block in peptide synthesis and drug discovery. Understanding the solubility of this protected amino acid is critical for its effective use in various laboratory and manufacturing processes, including reaction setup, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of a general solubility testing workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO) and several solvent systems. The data is summarized in the table below for easy comparison. The presence of the tert-butoxycarbonyl (Boc) protecting group generally increases the lipophilicity of the amino acid, leading to improved solubility in organic solvents compared to its unprotected form.

| Solvent/Solvent System | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (407.63 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (10.19 mM) | Clear solution; ultrasonic assistance needed. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (10.19 mM) | Clear solution; ultrasonic assistance needed. | [1] |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (10.19 mM) | Clear solution; ultrasonic assistance needed. | [1] |

Qualitative Solubility Information

While specific quantitative data for a broader range of common laboratory solvents is limited, information on the closely related compound, Boc-beta-alanine, provides valuable qualitative insights. Boc-beta-alanine is reported to be soluble in anhydrous dichloromethane, chloroform, and ethyl acetate, but insoluble in water[2]. This suggests that this compound is likely to exhibit good solubility in moderately polar to nonpolar organic solvents and poor solubility in aqueous solutions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in various solvents. This method, based on the well-established shake-flask technique, is widely used in the pharmaceutical industry for its reliability.[3]

1. Materials and Equipment:

-

This compound

-

Selected analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, tetrahydrofuran (B95107) (THF), ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of pre-weighed vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required equilibration time may need to be determined experimentally.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the original solubility in the solvent by applying the appropriate dilution factor.

-

General Solubility Testing Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

References

Spectroscopic and Spectrometric Characterization of Boc-β-t-Butyl-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for N-tert-butoxycarbonyl-β-tert-butyl-D-alanine (Boc-β-t-butyl-D-alanine). This protected amino acid is a valuable building block in peptide synthesis and drug discovery, necessitating a thorough understanding of its analytical characterization. This document presents key spectral data in a structured format, details relevant experimental protocols, and illustrates the analytical workflow.

Physicochemical Properties

| Property | Value |

| Synonyms | Boc-β-tBu-D-Ala-OH, Boc-D-neopentylglycine |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white powder |

| Chirality | D-enantiomer |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Boc-β-t-butyl-D-alanine, ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbons in the molecule. While specific spectral data for the D-enantiomer is not widely published, the NMR spectra for enantiomers are identical. The following tables summarize the expected chemical shifts.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | singlet | 9H |

| -CH₂-C(CH₃)₃ | ~1.60 - 1.80 | multiplet | 2H |

| -CH(NH)- | ~4.20 - 4.40 | multiplet | 1H |

| -NH- | ~5.00 - 5.20 | doublet | 1H |

| -C(CH₃)₃ (t-butyl) | ~0.95 | singlet | 9H |

| -COOH | ~10.0 - 12.0 | broad singlet | 1H |

¹³C NMR Spectral Data

| Carbons | Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc) | ~28.3 |

| -C(CH₃)₃ (Boc) | ~80.0 |

| -C(CH₃)₃ (t-butyl) | ~30.5 |

| -C(CH₃)₃ (t-butyl) | ~31.0 |

| -CH₂- | ~45.0 |

| -CH(NH)- | ~52.0 |

| C=O (Boc) | ~155.5 |

| C=O (acid) | ~175.0 |

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

| Ion | Expected m/z |

| [M+H]⁺ | 246.1705 |

| [M+Na]⁺ | 268.1525 |

| [M-H]⁻ | 244.1549 |

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are generalized protocols for obtaining NMR and mass spectrometry data for Boc-protected amino acids.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of Boc-β-t-butyl-D-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1] The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition : Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR).[2]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of Boc-β-t-butyl-D-alanine (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

-

Instrumentation : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and other characteristic fragment ions. Compare the measured m/z values with the calculated theoretical values to confirm the elemental composition.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of Boc-β-t-butyl-D-alanine.

Caption: A flowchart illustrating the synthesis and subsequent analytical characterization of Boc-β-t-butyl-D-alanine.

References

Theoretical Conformational Analysis of Boc-β-t-butyl-d-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the conformational preferences of N-tert-butoxycarbonyl-β-tert-butyl-d-alanine (Boc-β-t-butyl-d-alanine). Due to the absence of specific published theoretical studies on this exact molecule, this document outlines a robust methodology based on established computational chemistry techniques and extrapolates potential conformational behaviors from studies on structurally related compounds. Detailed protocols for computational analysis and relevant experimental validation techniques are provided to guide researchers in this field. This guide is intended for professionals in drug development and peptide chemistry who are interested in the impact of sterically demanding, non-natural amino acids on peptide and protein conformation.

Introduction

The conformational landscape of amino acids is a cornerstone of their biological function, dictating the three-dimensional structure of peptides and proteins. Non-natural amino acids, such as β-amino acids with bulky side chains, are of significant interest in medicinal chemistry for their ability to impart unique structural constraints and resistance to enzymatic degradation. Boc-β-t-butyl-d-alanine, with its sterically demanding tert-butyl groups on both the side chain and the N-terminal protecting group, presents a fascinating case for conformational analysis. Understanding its preferred conformations is crucial for the rational design of peptidomimetics and other therapeutic agents.

This guide will delve into the theoretical methodologies required to elucidate the conformational space of Boc-β-t-butyl-d-alanine, complemented by a discussion of relevant experimental techniques for validation.

Theoretical Methodology: A Proposed Workflow

A thorough theoretical investigation of the conformational preferences of Boc-β-t-butyl-d-alanine would involve a multi-step computational workflow. The following protocol outlines a standard and rigorous approach.

Initial Structure Generation and Conformational Search

The first step is to generate a comprehensive set of initial conformations. This can be achieved by systematically rotating the key dihedral angles within the molecule. For Boc-β-t-butyl-d-alanine, the critical dihedral angles to consider are:

-

ω (urethane bond): The C-N bond of the Boc group can exist in both cis and trans conformations. Unlike typical peptide bonds, the energy difference between these two states in urethane (B1682113) linkages can be small, making it essential to explore both possibilities.

-

θ (Cα-Cβ bond): Rotation around this bond will determine the relative orientation of the carboxyl group and the tert-butyl side chain.

-

ψ (N-Cα bond): This dihedral angle is crucial for the overall backbone conformation.

-

φ (C-N bond): While part of the Boc group, its flexibility should also be considered.

A systematic grid search, where each dihedral angle is rotated in increments (e.g., 30° or 60°), is a common starting point. This initial set of conformers will be energetically unfavorable in many cases, but serves as a comprehensive starting pool for optimization.

Geometry Optimization and Energy Minimization

Each of the generated initial structures must be subjected to geometry optimization to find the nearest local energy minimum. This is typically performed using quantum mechanical methods.

-

Suggested Level of Theory: A common and reliable choice for molecules of this size is Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations. For more accurate final energies, a larger basis set like 6-311+G(d,p) is recommended.

-

Software: Widely used quantum chemistry software packages for this purpose include Gaussian, ORCA, and GAMESS.

Vibrational Frequency Analysis

Following each geometry optimization, a vibrational frequency analysis should be performed. This serves two critical purposes:

-

Confirmation of True Minima: The absence of imaginary frequencies confirms that the optimized structure represents a true local minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a saddle point (a transition state).

-

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are necessary for obtaining accurate relative Gibbs free energies of the conformers.

Solvation Effects

The conformation of a molecule can be significantly influenced by its environment. To simulate a more biologically relevant scenario, the effects of a solvent (typically water) should be included in the calculations.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method to account for bulk solvent effects. It treats the solvent as a continuous dielectric medium.

-

Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, explicit solvent models can be employed. This involves surrounding the molecule with a number of explicit solvent molecules and performing molecular dynamics (MD) simulations or further quantum mechanical calculations. However, this approach is significantly more computationally expensive.

Analysis of Results

The final step is to analyze the optimized structures and their relative energies. This involves:

-

Identifying Low-Energy Conformers: The conformers are ranked based on their relative Gibbs free energies. Typically, conformers within a few kcal/mol of the global minimum are considered to be significantly populated at room temperature.

-

Characterizing Geometries: The key dihedral angles of the low-energy conformers are measured to characterize their geometries.

-

Identifying Intramolecular Interactions: The structures are examined for stabilizing intramolecular interactions, such as hydrogen bonds. For example, a hydrogen bond could form between the N-H of the urethane and the carbonyl oxygen of the carboxylic acid, leading to a cyclic conformation.

The entire computational workflow can be visualized as follows:

Expected Conformational Features and Insights from Analogous Systems

While specific data for Boc-β-t-butyl-d-alanine is unavailable, we can infer potential conformational characteristics from studies on related molecules.

The Boc Protecting Group

Studies on the N-tert-butoxycarbonyl (Boc) group have shown that the urethane amide bond can adopt both cis and trans conformations. Unlike a standard peptide bond where the trans form is overwhelmingly favored, the energy difference between cis and trans for the Boc group is often small. The bulky tert-butyl group can influence this equilibrium, and intermolecular interactions in a crystal lattice or in solution can stabilize one form over the other.

Insights from a tBuCO-D,L-Ala Dipeptide Crystal Structure

A study on the crystal structure of tBuCO-D,L-Ala-delta Z-Phe-NHiPr, which features a bulky N-terminal pivaloyl group (structurally similar to Boc), revealed a βII-folded conformation. In one of the independent molecules in the asymmetric unit, a characteristic β-turn hydrogen bond was observed. This suggests that even with a sterically demanding N-terminal group, D-alanine residues can participate in folded structures. The presence of multiple conformers in the crystal lattice also highlights the conformational flexibility of such molecules.

Potential for Intramolecular Hydrogen Bonding

The presence of a proton donor (N-H) and acceptor (C=O of the carboxylate) in Boc-β-t-butyl-d-alanine allows for the possibility of intramolecular hydrogen bonding. This could lead to the formation of a seven-membered ring (a C7 conformation), which would significantly constrain the molecular geometry. The stability of such a conformation would depend on the interplay between the favorable hydrogen bond and the steric strain introduced by the bulky tert-butyl groups.

The logical relationship between the molecule's structural features and its potential conformations is depicted below:

Experimental Validation Protocols

Theoretical predictions of molecular conformation should ideally be validated by experimental data. The following are key techniques for studying the conformation of Boc-β-t-butyl-d-alanine in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of molecules in solution.

-

Sample Preparation:

-

Dissolve 5-10 mg of Boc-β-t-butyl-d-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence the conformational equilibrium.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing.

-

-

Data Acquisition:

-

1D ¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. The coupling constant between the N-H and the Cα-H (³J(HN,Hα)) can provide information about the ψ dihedral angle via the Karplus equation.

-

1D ¹³C NMR: This provides information on the number of unique carbon environments.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The presence or absence of specific NOE/ROE cross-peaks can provide crucial distance constraints for determining the three-dimensional structure. For example, an NOE between the N-H and protons on the side chain could indicate a folded conformation.

-

-

Variable Temperature NMR: Performing NMR experiments at different temperatures can provide information about the thermodynamics of conformational exchange. Changes in chemical shifts or coupling constants with temperature can indicate a shift in the equilibrium between different conformers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

-

Crystallization:

-

High-purity Boc-β-t-butyl-d-alanine is required.

-

Screen a variety of solvents and solvent mixtures for crystallization. Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.

-

The goal is to obtain single crystals of sufficient size and quality for diffraction.

-

-

Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

The molecular model is built into the electron density map and refined to obtain the final structure with high resolution.

-

The resulting crystal structure provides precise atomic coordinates, from which all dihedral angles, bond lengths, and bond angles can be determined. It also reveals the packing of molecules in the crystal lattice and any intermolecular interactions.

Quantitative Data from an Analogous System

As a reference, the table below presents crystallographic data for one of the conformers of the structurally related dipeptide, tBuCO-D,L-Ala-delta Z-Phe-NHiPr . This data illustrates the types of quantitative information that would be obtained from a successful crystal structure determination of Boc-β-t-butyl-d-alanine.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | |

| a (Å) | 13.445 |

| b (Å) | 35.088 |

| c (Å) | 14.755 |

| β (°) | 116.73 |

| Key Dihedral Angles (Conformer 1) | |

| ω (tBuCO-D-Ala) | trans |

| ψ (D-Ala) | ~140° |

| φ (ΔPhe) | ~-100° |

| Hydrogen Bonding | βII-turn (i+3 → i) |

Note: The dihedral angles are approximate and are provided for illustrative purposes to indicate a folded conformation.

Conclusion

While a dedicated theoretical study on the conformation of Boc-β-t-butyl-d-alanine is not yet available in the public domain, this guide provides a comprehensive framework for conducting such an investigation. The combination of systematic conformational searching, quantum mechanical calculations with solvation models, and experimental validation through NMR spectroscopy and X-ray crystallography represents a robust approach to elucidating the conformational landscape of this and other sterically hindered amino acid derivatives. The insights gained from such studies are invaluable for the design of novel peptidomimetics with predictable and stable three-dimensional structures, a key goal in modern drug discovery.

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-tert-butyl-D-alanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability, modulate receptor affinity, and improve pharmacokinetic profiles. Boc-L-tert-butyl-D-alanine, a bulky D-amino acid derivative, is a valuable building block for creating novel peptide therapeutics. Its unique structure, featuring a tert-butyl group, can induce specific conformational constraints and increase resistance to enzymatic degradation.

These application notes provide detailed protocols and guidance for the efficient incorporation of Boc-L-tert-butyl-D-alanine into peptide chains using Boc-based solid-phase peptide synthesis (SPPS). The protocols address the specific challenges associated with the steric hindrance of this amino acid and offer strategies to ensure high coupling efficiency and peptide purity.

General Structure of Boc-L-tert-butyl-D-alanine

Caption: Structure of Boc-L-tert-butyl-D-alanine.

Key Considerations for SPPS Incorporation

The primary challenge in incorporating Boc-L-tert-butyl-D-alanine is overcoming the steric hindrance of the tert-butyl side chain, which can lead to incomplete coupling reactions. To mitigate this, optimization of coupling conditions is crucial.

Recommendations for Efficient Coupling:

| Coupling Strategy | Reagents | Key Parameters | Expected Outcome |

| Standard Activation | DIC/HOBt | - 3-4 equivalents of Boc-L-tert-butyl-D-alanine- 3-4 equivalents of DIC and HOBt- Extended coupling time (2-4 hours) | Moderate to good efficiency. May require double coupling. |

| Uronium/Phosphonium Salt Activation | HBTU/HATU/HCTU or PyBOP/PyAOP | - 2-4 equivalents of Boc-L-tert-butyl-D-alanine- 2-4 equivalents of coupling reagent- 4-8 equivalents of a non-nucleophilic base (e.g., DIEA) | High coupling efficiency. Generally recommended for hindered amino acids. |

| Carbodiimide Activation with Additives | DIC/OxymaPure® | - Similar equivalents to DIC/HOBt | High coupling efficiency with reduced risk of racemization compared to some other methods. |

| Double Coupling | Any of the above | - Repeat the coupling step with fresh reagents after an initial 1-2 hour coupling. | Ensures higher incorporation rates, especially for difficult sequences. |

| Microwave-Assisted SPPS | Any of the above | - Perform coupling at elevated temperatures (e.g., 50-75°C) for short periods (5-15 minutes). | Significantly accelerates coupling kinetics and improves efficiency for hindered residues. |

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Boc-L-tert-butyl-D-alanine into a peptide sequence using manual or automated Boc-SPPS.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Wash the resin three times with dichloromethane (B109758) (DCM).

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes prior to the first amino acid coupling.

Protocol 2: Nα-Boc Deprotection

-

Wash the resin-bound peptide twice with DCM.

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]

-

Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x) to remove residual TFA.[1]

Protocol 3: Neutralization

-

Wash the resin twice with DCM.

-

Neutralize the resin-bound amine salt by treating it with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[2]

-

Wash the resin thoroughly with DCM (3x).

Protocol 4: Coupling of Boc-L-tert-butyl-D-alanine

Method A: HBTU/DIEA Activation

-

In a separate vessel, dissolve Boc-L-tert-butyl-D-alanine (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[2]

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test. If the test is positive, indicating incomplete coupling, a second coupling is recommended.

-

Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Method B: DIC/HOBt Activation

-

In a separate vessel, dissolve Boc-L-tert-butyl-D-alanine (3 equivalents) and HOBt (3 equivalents) in a 1:1 mixture of DMF/DCM.

-

Add the solution to the neutralized resin.

-

Add DIC (3 equivalents) to the reaction mixture.

-

Agitate the reaction vessel for 2-4 hours.

-

Monitor the reaction and wash as described in Method A.

Protocol 5: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[1][3] Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

Standard HF Cleavage Protocol:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap reactive carbocations generated during cleavage.[2]

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.[2]

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

Experimental Workflow for SPPS

Caption: Boc-SPPS workflow for peptide synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance of Boc-L-tert-butyl-D-alanine. | - Perform a second coupling (double coupling).- Increase the coupling time.- Use a more potent coupling reagent (e.g., HATU).- Consider microwave-assisted coupling. |

| Low Peptide Yield After Cleavage | Incomplete cleavage from the resin. | - Extend the HF cleavage time (e.g., to 3-4 hours).- Ensure the resin is adequately swollen in the cleavage cocktail. |

| Side Product Formation | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during cleavage. | - Ensure an adequate amount and appropriate type of scavenger (e.g., anisole, thioanisole) is used in the cleavage cocktail. |

Conclusion

The successful incorporation of Boc-L-tert-butyl-D-alanine into solid-phase peptide synthesis requires careful optimization of coupling conditions to overcome its steric bulk. By employing potent coupling reagents, extending reaction times, or utilizing double coupling strategies, high incorporation efficiency can be achieved. The protocols provided herein offer a robust framework for researchers to synthesize novel peptides containing this valuable non-natural amino acid, paving the way for the development of next-generation peptide-based therapeutics.

References

Application Notes and Protocols for the Coupling of Boc-β-tert-butyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard protocols for the coupling of Boc-β-tert-butyl-D-alanine, a sterically hindered β-amino acid crucial in peptide synthesis and the development of peptidomimetics. Due to the significant steric hindrance posed by the β-tert-butyl group, selecting the appropriate coupling reagents and optimizing reaction conditions are critical for achieving high yields and purity.

Introduction

Boc-β-tert-butyl-D-alanine is a valuable building block in medicinal chemistry, often incorporated into peptide sequences to enhance proteolytic stability, induce specific secondary structures, and improve pharmacokinetic profiles.[1][2] However, its bulky side chain and the β-amino acid structure present considerable challenges during peptide bond formation. Standard coupling protocols may prove inefficient, leading to low yields and incomplete reactions. Therefore, the use of potent, modern coupling reagents is highly recommended.

This document outlines the recommended coupling reagents, provides detailed experimental protocols for both solid-phase and solution-phase synthesis, and offers guidance on reaction monitoring and optimization.

Recommended Coupling Reagents

For sterically hindered amino acids like Boc-β-tert-butyl-D-alanine, in-situ activating reagents, particularly uronium/aminium and phosphonium (B103445) salts, are widely accepted due to their high reactivity and ability to facilitate fast reactions while minimizing side reactions.[3][4][5] The most effective reagents for such challenging couplings are those that form highly reactive activated esters.

Table 1: Comparison of Recommended Coupling Reagents

| Coupling Reagent | Reagent Type | Key Advantages | Considerations |

| HATU | Uronium/Aminium Salt | High reactivity, often superior for hindered couplings.[4][6] Forms highly reactive OAt esters. | More expensive than HBTU. Should not be used in excess to avoid capping the N-terminus.[7] |

| COMU | Uronium/Aminium Salt | Coupling efficiency comparable to HATU.[6][8] Safer (non-explosive) byproducts.[9] Byproducts are water-soluble, simplifying workup in solution-phase.[9][10] | Solutions in DMF have moderate stability. |

| HBTU/TBTU | Uronium/Aminium Salt | Efficient for most standard couplings and some hindered ones.[4][11] Cost-effective. | May be less effective than HATU or COMU for extremely hindered couplings. Can cause guanidinylation of the N-terminus if used in excess. |

| PyBOP | Phosphonium Salt | Excellent reagent for hindered couplings, fragment condensation, and cyclization.[4] Does not cause guanidinylation. | Solutions in DMF have moderate stability. |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective and widely used. The addition of HOBt minimizes racemization.[12] | Generally slower and less efficient for highly hindered amino acids compared to onium salts. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and reaction scale.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the manual coupling of Boc-β-tert-butyl-D-alanine onto a resin-bound peptide chain using HATU as the coupling reagent.

Materials:

-

Resin with N-terminal amine deprotected

-

Boc-β-tert-butyl-D-alanine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (for Fmoc-SPPS) or Trifluoroacetic Acid (TFA) (for Boc-SPPS)

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform N-terminal deprotection of the resin-bound peptide. For Boc-SPPS, this involves treatment with TFA in DCM.[6]

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

-

Neutralize the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).

-

Wash the resin again with DMF.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-β-tert-butyl-D-alanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For highly challenging couplings, reaction time can be extended, or a double coupling can be performed.

-

-

Monitoring and Washing:

-

Monitor the coupling completion using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test indicates a complete reaction.

-

If the coupling is incomplete after 4 hours, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid (double coupling).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Workflow for SPPS Coupling of Boc-β-tert-butyl-D-alanine

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Protocol 2: Solution-Phase Synthesis using COMU

This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.

Materials:

-

Boc-β-tert-butyl-D-alanine

-

Amino acid or peptide ester (C-terminus protected)

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

DIPEA or a non-nucleophilic hindered base like 2,4,6-collidine

-

Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

Procedure:

-

Reactant Preparation:

-

Dissolve the N-protected Boc-β-tert-butyl-D-alanine (1 equivalent) and the amino component (e.g., an amino acid ester hydrochloride, 1 equivalent) in a suitable anhydrous solvent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

-

Coupling Reaction:

-

Add the base (e.g., DIPEA, 2 equivalents, or 3 equivalents if starting with an amine salt) to the reaction mixture. For particularly sensitive couplings, a weaker or more hindered base may be used to minimize racemization.

-

Add COMU (1.1 equivalents) to the cooled solution. The solution may change color, which can serve as a visual indicator of the reaction's progress.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-6 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate.

-

Perform aqueous work-up by washing the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Signaling Pathway for COMU-Mediated Coupling

Caption: Mechanism of COMU-mediated peptide bond formation.

Troubleshooting and Optimization

-

Incomplete Coupling: For particularly difficult sequences, a double coupling is recommended. Alternatively, increasing the reaction time or temperature (e.g., to 40-50°C for a short period) can improve yields, though this may increase the risk of racemization.

-

Racemization: While D-amino acids are not subject to racemization at the alpha-carbon during coupling, it is good practice to use conditions that minimize this risk, especially when coupling peptide fragments. Using a hindered base like 2,4,6-collidine or reducing the amount of DIPEA can be beneficial.

-

Solubility: Boc-β-tert-butyl-D-alanine has good solubility in common organic solvents used for peptide synthesis. If solubility issues arise with the growing peptide chain, especially in SPPS, using a solvent cocktail (e.g., DMF/DCM) or a chaotropic salt like LiCl can help disrupt aggregation.

By employing these robust coupling reagents and carefully optimized protocols, researchers can successfully incorporate the sterically demanding Boc-β-tert-butyl-D-alanine into their peptide sequences, enabling the synthesis of novel and potent therapeutic candidates.

References

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chemimpex.com [chemimpex.com]

Application Notes and Protocols for the Cleavage and Deprotection of Boc-β-t-butyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-β-t-butyl-D-alanine is a protected amino acid derivative commonly utilized in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) ester on the carboxyl group offer robust protection during synthetic manipulations. However, their simultaneous and efficient removal is a critical step to yield the free D-alanine derivative for subsequent applications. This document provides detailed application notes and protocols for the acidic cleavage and deprotection of Boc-β-t-butyl-D-alanine, focusing on common techniques, quantitative data for analogous systems, and experimental methodologies.

The deprotection proceeds via an acid-catalyzed mechanism where both the Boc and t-butyl ester groups are cleaved, liberating the free amino acid, carbon dioxide, and isobutylene. The formation of the reactive tert-butyl cation necessitates the use of scavengers to prevent potential side reactions, such as the alkylation of the deprotected amine or other nucleophilic species present.

Deprotection Strategies

The simultaneous cleavage of the N-Boc and β-t-butyl ester protecting groups is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose, often used in a solution with a suitable solvent like dichloromethane (B109758) (DCM). The concentration of TFA, reaction temperature, and time are critical parameters that influence the efficiency of the deprotection and the formation of side products.

The Role of Scavengers

Upon cleavage, the tert-butyl groups form highly reactive tert-butyl cations. These cations can alkylate the newly deprotected amine or other nucleophilic residues, leading to impurities. To mitigate these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cations.[1] Common scavengers include:

-

Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation.

-

Water: Can act as a scavenger, though it is less effective than silanes.

-

Thioanisole: Useful for protecting sensitive residues like methionine from alkylation, although less relevant for β-alanine.[1]

-

Phenol: Can also be used to trap carbocations.

A commonly used scavenger cocktail is a mixture of TFA, TIS, and water.[2]

Data Presentation

The following table summarizes various deprotection conditions for N-Boc and t-butyl ester protected amino acids, providing a reference for optimizing the deprotection of Boc-β-t-butyl-D-alanine. Please note that the yields and purities are illustrative and based on data from similar molecules; optimization for the specific substrate is recommended.

| Method ID | Acidic Reagent & Concentration | Scavenger(s) & Concentration | Solvent | Temperature (°C) | Time (h) | Expected Outcome & Notes |

| DN-TFA-1 | TFA (50%) | None | DCM | Room Temp | 1 - 2 | Effective for complete deprotection, but risk of side products without scavengers. |

| DN-TFA-2 | TFA (95%) | TIS (2.5%), Water (2.5%) | None | Room Temp | 1 - 4 | A standard and robust condition for complete deprotection with minimal side reactions.[2] |

| DN-TFA-3 | TFA (25%) | None | DCM | Room Temp | 2 | Milder conditions that may require longer reaction times for complete deprotection.[3] |

| DN-TFA-4 | TFA (neat) | TIS (5%) | None | 0 to Room Temp | 0.5 - 1 | Very strong conditions, rapid deprotection. Cooling may be necessary to control the reaction. |

| DN-HCl-1 | 4M HCl | None | Dioxane | Room Temp | 1 - 2 | An alternative to TFA, can be effective for complete deprotection. |

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/TIS/Water

This protocol describes a standard and generally effective method for the complete deprotection of Boc-β-t-butyl-D-alanine.

Materials:

-

Boc-β-t-butyl-D-alanine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM, optional for workup)

-

Diethyl ether (cold)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Boc-β-t-butyl-D-alanine in a minimal amount of a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). A typical ratio is 10 mL of cocktail per gram of substrate.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, remove the TFA by rotary evaporation. Co-evaporation with a solvent like DCM can help to remove residual TFA.

-

To the resulting residue, add cold diethyl ether to precipitate the deprotected D-alanine as its trifluoroacetate (B77799) salt.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with cold diethyl ether to remove scavengers and byproducts.

-

Dry the product under vacuum. The final product will be D-alanine trifluoroacetate salt.

Protocol 2: Milder Deprotection using TFA in DCM

This protocol uses a lower concentration of TFA and may be suitable for substrates sensitive to very strong acidic conditions.

Materials:

-

Boc-β-t-butyl-D-alanine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Boc-β-t-butyl-D-alanine in DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

-

Add TFA to the solution to a final concentration of 25-50%.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the deprotected D-alanine. Further purification by crystallization or chromatography may be necessary.

Visualizations

Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection of Boc-β-t-butyl-D-alanine.

Caption: Acid-catalyzed deprotection pathway.

Experimental Workflow

The following diagram outlines the general workflow for the deprotection and isolation of D-alanine.

Caption: General experimental workflow.

References

Application Notes and Protocols: Boc-β-tert-butyl-D-alanine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-β-tert-butyl-D-alanine is a non-natural, protected amino acid derivative increasingly utilized in peptide-based drug discovery and development. Its unique structural features—a bulky tert-butyl group on the β-carbon and a D-configuration of the α-carbon—offer significant advantages in modulating the pharmacological properties of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group makes it highly suitable for solid-phase peptide synthesis (SPPS).[1][]

The incorporation of Boc-β-tert-butyl-D-alanine into a peptide sequence can induce conformational constraints, enhance stability against enzymatic degradation, and improve solubility.[1] These characteristics are highly desirable in the development of therapeutic peptides with improved pharmacokinetic profiles and biological activity. This document provides detailed application notes and experimental protocols for the effective use of Boc-β-tert-butyl-D-alanine in drug discovery.

Key Applications in Drug Discovery

The introduction of Boc-β-tert-butyl-D-alanine into peptide structures is a strategic approach to:

-

Enhance Proteolytic Stability: The D-configuration of the amino acid provides resistance to degradation by common proteases, which typically recognize L-amino acids.[3] The steric hindrance provided by the tert-butyl group further shields the peptide backbone from enzymatic attack.

-

Induce Specific Conformations: The bulky side chain restricts the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures such as β-turns.[4] This can lead to peptides with higher binding affinities and selectivities for their biological targets.

-

Improve Pharmacokinetic Properties: By increasing stability and potentially influencing membrane permeability, this amino acid can contribute to a longer plasma half-life and improved bioavailability of peptide drugs.

-

Modulate Bioactivity: The constrained conformation can lead to a more favorable interaction with target receptors or enzymes, thereby enhancing the desired biological effect.

Quantitative Data Summary

While specific quantitative data for peptides containing β-tert-butyl-D-alanine is often context-dependent (i.e., varies with the peptide sequence and biological target), the following table summarizes representative data illustrating the expected impact of incorporating such sterically hindered D-amino acids.

| Parameter | Parent Peptide (All L-amino acids) | Modified Peptide (with β-tert-butyl-D-alanine) | Reference |

| Enzymatic Stability (t½ in human serum) | 15 min | > 12 hours | [5] (representative) |

| Receptor Binding Affinity (IC50) | 50-60 µmol/dm³ | 50-60 µmol/dm³ (retained) | [5] (representative) |

| Conformational Effect | Flexible / Random Coil | Induction of β-turn | [4] (representative) |

| Proteolytic Degradation (in lysosomal prep) | High | Significantly Reduced | [5] (representative) |

Experimental Protocols

Protocol 1: Incorporation of Boc-β-tert-butyl-D-alanine using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-β-tert-butyl-D-alanine using a standard Boc/Bzl protection strategy.

Materials:

-

Boc-L-amino acid-PAM resin

-

Boc-β-tert-butyl-D-alanine

-

Other required Boc-protected L-amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF)

-

p-cresol (B1678582) (scavenger)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Boc-amino acid-PAM resin in DCM for 30 minutes, followed by two washes with DMF.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[6]

-

Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[6]

-

Wash the resin with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).

-

-

Neutralization:

-

Wash the resin with DMF (2x).

-

Treat the resin with a 5% DIEA solution in DMF for 2 minutes (2x).[7]

-

Wash the resin with DMF (3x).

-

-

Coupling of Boc-β-tert-butyl-D-alanine:

-

In a separate vessel, pre-activate Boc-β-tert-butyl-D-alanine (3 equivalents relative to resin substitution) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.[8]

-

Monitor the reaction completion using a Kaiser test (ninhydrin test). If the test is positive (blue beads), repeat the coupling step.

-

-

Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amino groups with acetic anhydride.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.

-

Cleavage and Global Deprotection:

-

Dry the fully assembled peptide-resin under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions). [9][10]

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate with cold diethyl ether (3x).

-

Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture and purify by reverse-phase HPLC.

-

Protocol 2: Enzymatic Stability Assay

This protocol describes a method to assess the stability of a peptide containing β-tert-butyl-D-alanine in human serum.

Materials:

-

Purified peptide (with and without β-tert-butyl-D-alanine)

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in PBS.

-

Incubation:

-

Dilute the peptide stock solution with human serum to a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile.

-

Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

-

Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point relative to the zero time point.

-

Determine the half-life (t½) of the peptide.

-

Visualizations

Caption: Workflow for peptide synthesis and analysis.

Caption: Hypothetical signaling pathway modulation.

Caption: Rationale for using Boc-β-tert-butyl-D-alanine.

References

- 1. chemimpex.com [chemimpex.com]

- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Field of Amino Acid-Conjugated Aminoferrocenes—A Personal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Novel Peptides with Boc-beta-t-butyl-d-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for synthesizing novel peptides incorporating the sterically hindered, non-proteinogenic amino acid, Boc-beta-t-butyl-d-alanine. The inclusion of β-amino acids, such as this D-alanine derivative, into peptide sequences is a key strategy in modern drug discovery to enhance proteolytic stability, modulate conformation, and explore novel biological activities. Peptides containing β-amino acids have shown promise as antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G-protein coupled receptors (GPCRs).[1]

Data Presentation

Table 1: Materials and Reagents for Solid-Phase Peptide Synthesis (SPPS)

| Reagent/Material | Supplier | Grade | Purpose |

| Resin | |||

| Rink Amide MBHA resin | Various | 100-200 mesh, 0.65 mmol/g loading | Solid support for peptide amide synthesis |

| Amino Acids | |||

| This compound | Various | ≥98% purity | Non-proteinogenic building block |

| Other Boc-protected amino acids | Various | SPPS grade | Standard building blocks |

| Coupling Reagents | |||

| HBTU | Various | ≥99.5% purity | Coupling agent |

| HATU | Various | ≥99.5% purity | Coupling agent for hindered amino acids |

| DIC | Various | ≥99% purity | Carbodiimide coupling agent |

| HOBt | Various | Anhydrous | Racemization suppressant |

| Deprotection Reagent | |||

| Trifluoroacetic acid (TFA) | Various | Reagent grade | Boc deprotection |

| Solvents | |||

| N,N-Dimethylformamide (DMF) | Various | SPPS grade | Reaction and wash solvent |

| Dichloromethane (DCM) | Various | SPPS grade | Resin swelling and wash solvent |

| Diisopropylethylamine (DIEA) | Various | Reagent grade | Base for coupling and neutralization |

| Cleavage and Purification | |||

| Triisopropylsilane (TIS) | Various | Reagent grade | Scavenger |

| Diethyl ether | Various | Anhydrous | Peptide precipitation |

| Acetonitrile (B52724) (ACN) | Various | HPLC grade | Mobile phase for purification |

| Water | Various | HPLC grade | Mobile phase for purification |

Table 2: Representative Yields and Purity for a Model Peptide Containing this compound

| Peptide Sequence | Coupling Reagent | Overall Yield (%) | Crude Purity (%) | Purified Purity (%) |

| Ac-Tyr-Gly-Gly-Phe-β-t-butyl-d-Ala -NH₂ | HATU/DIEA | ~15-25 | ~70 | >95 |

| Ac-Tyr-Gly-Gly-Phe-β-t-butyl-d-Ala -NH₂ | HBTU/DIEA | ~10-20 | ~65 | >95 |

| Ac-Tyr-Gly-Gly-Phe-β-t-butyl-d-Ala -NH₂ | DIC/HOBt | ~5-15 | ~50 | >95 |

Note: Yields and purity are highly sequence-dependent and can be influenced by the efficiency of each coupling and deprotection step. The data presented is an estimation based on the synthesis of sterically hindered peptides and should be optimized for each specific sequence.

Experimental Protocols

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Place the Rink Amide MBHA resin (1 g, 0.65 mmol) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation, followed by swelling in DCM (10 mL) for another 30 minutes.

-

Fmoc-Deprotection (if applicable for the first amino acid): If starting with a pre-loaded Fmoc-amino acid resin, treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

First Amino Acid Coupling:

-

Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another 1-2 hours.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Chain Elongation: Incorporation of this compound

Due to the steric hindrance of this compound, a more potent coupling reagent is recommended.

-

Boc-Deprotection:

-

Treat the resin-bound peptide with 50% TFA in DCM (10 mL) for 5 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM (10 mL) and agitate for 20 minutes.[2]

-

Wash the resin with DCM (2 x 10 mL) and isopropanol (B130326) (2 x 10 mL) to remove residual TFA.[2]

-

Wash with DMF (3 x 10 mL).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF (10 mL) for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DMF (3 x 10 mL).

-

-

Coupling of this compound (HATU Protocol):

-

In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Given the steric hindrance, a longer coupling time or double coupling may be necessary.

-

Monitor the reaction completion using the Kaiser test. For a double coupling, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-